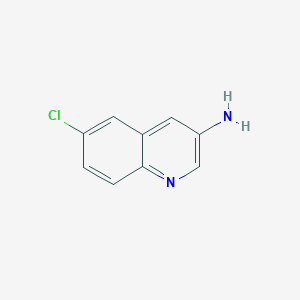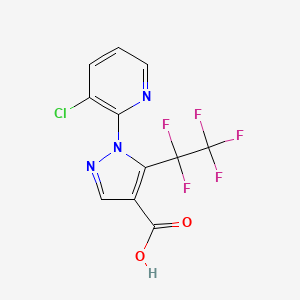
1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid, also known as CPFEPA, is a synthetic organic compound that has a wide range of applications in the scientific research field. CPFEPA is used as a reagent for the synthesis of various compounds, as a catalyst for chemical reactions, and for the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyrazole derivatives, such as those studied by Shen et al. (2012), are synthesized and characterized using various spectroscopic methods, including NMR and IR spectroscopies, alongside HRMS analyses and X-ray diffraction. These compounds' structural and thermodynamic properties are thoroughly investigated, providing insight into their stability and potential reactivity under different conditions (Shen et al., 2012).
Functionalization Reactions
The functionalization reactions of pyrazole derivatives demonstrate their versatility in chemical synthesis. Studies, such as those by Yıldırım et al. (2005), explore the conversion of pyrazole-3-carboxylic acid into various derivatives through reactions with different nucleophiles, showcasing the compounds' potential for creating diverse chemical entities with potential biological or material applications (Yıldırım et al., 2005).
Antimicrobial and Antimycobacterial Activity
The antimicrobial and antimycobacterial activities of pyrazole derivatives, as explored by Sidhaye et al. (2011), highlight their potential in developing new therapeutic agents. Such compounds could serve as leads in the search for novel treatments against various microbial infections, demonstrating the broad biological applications of pyrazole derivatives (Sidhaye et al., 2011).
Coordination Polymers and Metal-Organic Frameworks
Research into coordination polymers and metal-organic frameworks (MOFs) utilizing pyrazole-based ligands, such as those by Zhao et al. (2014), unveils the potential of these compounds in constructing novel materials with diverse applications, ranging from catalysis to gas storage and separation (Zhao et al., 2014).
Antiproliferative Activities
The synthesis and evaluation of pyrazole derivatives for their antiproliferative activities against human cancer cell lines, as shown by Pirol et al. (2014), suggest the potential of these compounds in cancer research. Identifying derivatives with potent cytotoxic activities could lead to the development of new anticancer drugs (Pirol et al., 2014).
Propriétés
IUPAC Name |
1-(3-chloropyridin-2-yl)-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF5N3O2/c12-6-2-1-3-18-8(6)20-7(5(4-19-20)9(21)22)10(13,14)11(15,16)17/h1-4H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFMWCGGCPNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=C(C=N2)C(=O)O)C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropyridin-2-yl)-5-(pentafluoroethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



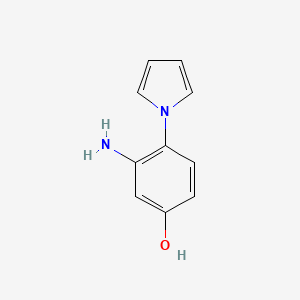


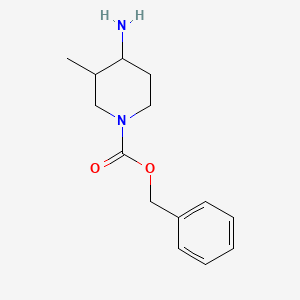
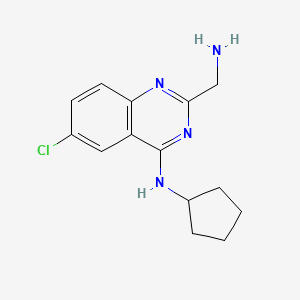
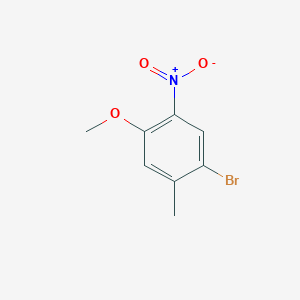
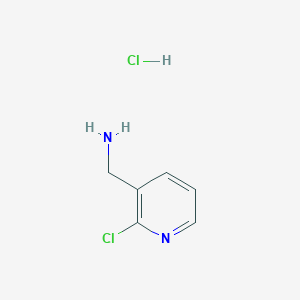


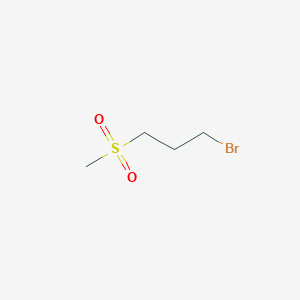
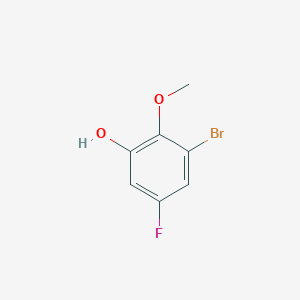
![[2-(Piperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1524404.png)
![Tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B1524406.png)
